molecular formula C21H29FN4O10 B1141594 ENOXACIN GLUCONATE CAS No. 104142-71-4

ENOXACIN GLUCONATE

货号: B1141594
CAS 编号: 104142-71-4
分子量: 516.5 g/mol
InChI 键: UQCAODSJNCBXEG-IFWQJVLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it more suitable for various pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving glucono-delta-lactone in water and enoxacin in absolute ethyl alcohol. These two solutions are then mixed and stirred away from light. The resulting solution is filtered, and absolute ethyl alcohol is added to recrystallize the product at low temperature. The product is then filtered, rinsed, and dried in a vacuum to obtain this compound .

Industrial Production Methods: In industrial settings, the preparation method is optimized for efficiency and quality. The process involves dissolving gluconic acid in pure water, adding enoxacin, and stirring the mixture. The reaction is allowed to proceed, and the product is then purified and dried to obtain this compound in a stable form suitable for pharmaceutical use .

化学反应分析

Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antibacterial activity and stability.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .

科学研究应用

Antimicrobial Properties

Broad-Spectrum Activity
Enoxacin gluconate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It functions primarily by inhibiting the bacterial enzyme DNA gyrase, which is crucial for DNA replication and transcription. The compound has been shown to be effective against pathogens such as Escherichia coli and Staphylococcus spp. .

Table 1: Antimicrobial Efficacy of this compound

PathogenActivity LevelReference
Escherichia coliEffective
Staphylococcus aureusModerate
Pseudomonas aeruginosaLimited

Pharmacokinetics

Absorption and Distribution
Research has explored the pharmacokinetics of this compound, providing insights into its absorption, distribution, metabolism, and excretion. Understanding these parameters is essential for determining appropriate dosages and potential drug interactions .

Anticancer Applications

Cytotoxicity in Cancer Cells
Enoxacin has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis in colorectal cancer cells by modulating microRNA expression, which plays a critical role in cell cycle regulation .

Table 2: Anticancer Activity of Enoxacin

Cancer Cell LineEffect ObservedReference
Co115 (Colorectal)Increased apoptosis
A375 (Melanoma)Inhibition of proliferation
HCT-116 (Colorectal)Reduced metastasis

Antiviral Properties

Potential Against Viral Infections
Recent studies have indicated that enoxacin may possess antiviral properties, particularly against viruses like HIV and hepatitis C virus (HCV). Its ability to interfere with viral replication mechanisms makes it a candidate for further research in antiviral therapies .

Case Studies

Clinical Efficacy in Urinary Tract Infections
A clinical study compared a single dose of enoxacin with a three-day treatment regimen for urinary tract infections. Results showed comparable efficacy between the two treatments, with a significant percentage of patients achieving negative urine cultures post-treatment .

作用机制

Enoxacin gluconate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to bacterial cell death .

相似化合物的比较

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.

    Norfloxacin: Used primarily for urinary tract infections and has a different spectrum of activity.

Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it more suitable for various pharmaceutical formulations. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a potent antibacterial agent .

常见问题

Basic Research Question: What are the primary biochemical mechanisms of Enoxacin Gluconate’s antimicrobial activity, and how do they differ from other fluoroquinolones?

Advanced Research Question : How can researchers design experiments to differentiate between this compound’s direct topoisomerase II inhibition and its epigenetic modulation (e.g., miRNA restoration) in bacterial resistance scenarios?

Methodological Answer :

  • Basic : Use in vitro enzymatic assays (e.g., gel electrophoresis for DNA supercoiling inhibition) to quantify topoisomerase II inhibition . Compare minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive strains with other fluoroquinolones using broth microdilution.
  • Advanced : Employ RNA-seq or miRNA microarray analysis to profile global miRNA expression in bacterial biofilms pre- and post-treatment. Validate findings with CRISPR-Cas9 knockout models of miRNA-processing enzymes .

Basic Research Question: What in vitro models are appropriate for studying this compound’s efficacy against osteoclastogenesis?

Advanced Research Question : How can researchers address conflicting data between 2D cell cultures and 3D organoid models when evaluating this compound’s anti-metastatic effects in prostate cancer?

Methodological Answer :

  • Basic : Use RAW 264.7 macrophage cells stimulated with RANK-L to quantify TRAP-positive multinucleated osteoclasts via colorimetric assays. Include dose-response curves (0.1–50 μM) and viability controls (MTT assay) .
  • Advanced : Reconcile discrepancies by standardizing culture conditions (e.g., oxygen levels, extracellular matrix composition) across models. Apply Bland-Altman analysis to assess agreement between 2D/3D IC50 values .

Basic Research Question: How should researchers statistically analyze dose-dependent inhibition curves for this compound’s osteoclast suppression?

Advanced Research Question : What multivariate statistical methods are optimal for reconciling contradictory pharmacokinetic data (e.g., bioavailability vs. renal clearance) across preclinical species?

Methodological Answer :

  • Basic : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression software (GraphPad Prism). Report EC50, Hill slope, and R² values with 95% confidence intervals .
  • Advanced : Apply mixed-effects modeling or Bayesian hierarchical models to account for interspecies variability. Use Akaike Information Criterion (AIC) to compare model fits .

Basic Research Question: How can the PICOT framework structure a clinical trial evaluating this compound’s efficacy in diabetic foot infections?

Advanced Research Question : How do the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to longitudinal studies on this compound’s miRNA-modulating effects in oncology?

Methodological Answer :

  • Basic : Define PICOT elements: P (Diabetic patients with Pseudomonas aeruginosa infections), I (IV this compound 400 mg/day), C (Ciprofloxacin 500 mg BID), O (Microbiological eradication at 14 days), T (6-month follow-up) .
  • Advanced : Assess feasibility via pilot studies measuring miRNA stability in serum exosomes. Ensure ethical compliance by predefining stopping rules for hepatotoxicity (ALT >3× ULN) .

Basic Research Question: What techniques optimize HPLC analysis for assessing this compound purity in synthetic batches?

Advanced Research Question : How can researchers validate qPCR protocols for quantifying miRNA-21 expression in this compound-treated prostate cancer cells?

Methodological Answer :

  • Basic : Use a C18 column with mobile phase (0.1% TFA in acetonitrile:water 30:70). Validate linearity (5–200 μg/mL), precision (%RSD <2%), and LOD/LOQ via ICH guidelines .
  • Advanced : Perform MIQE-compliant qPCR: include no-template controls, efficiency curves (90–110%), and reference genes (e.g., GAPDH). Use ΔΔCt method with ≥3 biological replicates .

Basic Research Question: What ethical challenges arise in preclinical studies of this compound’s hepatotoxicity using rodent models?

Advanced Research Question : How can researchers mitigate bias when interpreting contradictory in vitro (apoptosis induction) and in vivo (tumor growth promotion) data?

Methodological Answer :

  • Basic : Follow ARRIVE guidelines for humane endpoints (e.g., tumor volume ≤1.5 cm³). Use stratified randomization to control for sex/weight variability .
  • Advanced : Conduct blinded histopathological reviews and apply counterfactual analysis to assess causality. Use GRADE criteria to evaluate evidence strength .

属性

CAS 编号

104142-71-4

分子式

C21H29FN4O10

分子量

516.5 g/mol

IUPAC 名称

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI 键

UQCAODSJNCBXEG-IFWQJVLJSA-N

手性 SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

规范 SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。